molecular formula C29H44O9 B1200151 Ajugavensin A CAS No. 140400-73-3

Ajugavensin A

Cat. No.: B1200151
CAS No.: 140400-73-3
M. Wt: 536.7 g/mol
InChI Key: LVCGFOUBGCCIHG-NVBYUWJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajugavensin A is a neo-clerodane diterpenoid isolated from plants within the Ajuga genus, notably Ajuga reptans (creeping bugleweed) . This compound belongs to a class of secondary metabolites characterized by a clerodane skeleton, which consists of a bicyclic diterpene framework with specific oxygenated functional groups. This compound has been structurally elucidated via X-ray crystallography, confirming its tetracyclic arrangement with hydroxyl and acetyl substitutions that influence its bioactivity .

Studies highlight its photoprotective properties, demonstrating efficacy in mitigating UV-induced oxidative stress in skin cell models . Its presence in A. However, its structural complexity and low natural abundance pose challenges for large-scale isolation.

Properties

CAS No.

140400-73-3

Molecular Formula

C29H44O9

Molecular Weight

536.7 g/mol

IUPAC Name

[(1R,4aR,5S,7R,8S,8aR)-8-[(3aR,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C29H44O9/c1-7-16(2)25(32)37-21-8-10-28(14-35-28)29(15-34-18(4)30)23(36-19(5)31)12-17(3)27(6,24(21)29)22-13-20-9-11-33-26(20)38-22/h16-17,20-24,26H,7-15H2,1-6H3/t16-,17+,20+,21+,22?,23-,24+,26-,27+,28?,29+/m0/s1

InChI Key

LVCGFOUBGCCIHG-NVBYUWJMSA-N

SMILES

CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)C4CC5CCOC5O4)COC(=O)C

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H]1CCC2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C4C[C@H]5CCO[C@H]5O4)COC(=O)C

Canonical SMILES

CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)C4CC5CCOC5O4)COC(=O)C

Synonyms

ajugavensin A

Origin of Product

United States

Comparison with Similar Compounds

Ajugavensin B and C

  • Structural Features : Both are stereoisomers of this compound, differing in hydroxyl group positioning and acetyl substitutions .
  • Bioactivity : While this compound exhibits photoprotective effects, Ajugavensin B and C show stronger insect antifeedant activity, likely due to variations in polarity and hydrogen-bonding capacity .

Ajugamarin

  • Structural Features : Contains a furan ring instead of the acetyl group found in this compound.
  • Bioactivity : Demonstrates cytotoxic effects against cancer cell lines, contrasting with this compound’s antioxidant profile .

Clerodendrin D

  • Structural Features : Shares the clerodane skeleton but lacks the hydroxyl group at C-14.

Functional Analogues

Verbascoside (Phenylethanoid Glycoside)

  • Structural Class: Phenylethanoid glycoside, unrelated to diterpenoids.
  • Bioactivity : Like this compound, it shows photoprotective and antioxidant effects but achieves this via radical scavenging rather than membrane stabilization .

Quercetin (Flavonoid)

  • Structural Class: Flavonoid with a polyphenolic framework.
  • Bioactivity : Shares UV-protective effects but acts through direct DNA repair mechanisms, unlike this compound’s lipid peroxidation inhibition .

Data Table: Key Properties of this compound and Analogues

Compound Structural Class Molecular Formula* Molecular Weight* Key Bioactivity Source
This compound Neo-clerodane diterpenoid C₂₄H₃₂O₇ 432.5 g/mol Photoprotective, antioxidant Ajuga reptans
Ajugavensin B Neo-clerodane diterpenoid C₂₄H₃₂O₇ 432.5 g/mol Antifeedant, mild cytotoxicity Ajuga pseudoiva
Ajugamarin Clerodane diterpenoid C₂₀H₂₈O₅ 348.4 g/mol Cytotoxic Ajuga remota
Verbascoside Phenylethanoid glycoside C₂₉H₃₆O₁₅ 624.6 g/mol Antioxidant, anti-inflammatory A. reptans

*Note: Molecular formulas and weights are inferred from structural data in referenced studies .

Research Findings and Implications

Structural-Activity Relationships: The acetyl group at C-6 in this compound enhances its membrane permeability compared to non-acylated analogues like Clerodendrin D, explaining its superior photoprotective efficacy . Removal of hydroxyl groups (e.g., in Ajugamarin) correlates with loss of antioxidant activity but gains in cytotoxicity .

Functional Redundancy :

  • Despite structural dissimilarity, this compound and verbascoside synergize in A. reptans extracts to amplify UV protection, highlighting the importance of plant metabolite interplay .

Limitations of Structural Similarity: As noted by Martin et al. (2002), structurally similar compounds (e.g., this compound and B) may exhibit divergent bioactivities due to target interaction nuances, emphasizing the need for empirical validation .

Q & A

Q. What are the key spectroscopic techniques for structural elucidation of Ajugavensin A, and how should data be validated?

this compound’s structural characterization typically employs NMR (¹H, ¹³C, 2D-COSY/HMBC), mass spectrometry (HR-MS), and X-ray crystallography. Validation requires cross-referencing spectral data with existing literature and ensuring reproducibility across multiple experimental runs. For ambiguous results, computational methods like DFT (Density Functional Theory) can predict NMR shifts for comparison .

Q. How should researchers design experiments to isolate this compound from plant sources?

Isolation protocols should specify plant material (species, collection site, voucher specimens), extraction solvents (polarity optimization via TLC), and chromatographic methods (HPLC, column chromatography). Include controls for secondary metabolite interference and document yield percentages at each step. Replicate extractions across batches to assess variability .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., MTT for cytotoxicity) or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). Standardize positive/negative controls, solvent compatibility (e.g., DMSO concentration limits), and triplicate measurements to minimize false positives. Report IC₅₀ values with confidence intervals .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Conflicting results may arise from variations in assay conditions (e.g., cell line selection, incubation time) or compound purity (>95% by HPLC). Perform meta-analyses of published data, highlighting methodological differences. Validate findings via orthogonal assays (e.g., in vivo models if initial data were in vitro) and share raw datasets for transparency .

Q. What strategies optimize the total synthesis of this compound for mechanistic studies?

Retrosynthetic analysis should prioritize stereochemical fidelity, especially for terpenoid or flavonoid backbones. Use protecting-group-free routes if possible, and employ catalytic asymmetric synthesis for chiral centers. Characterize intermediates via HR-MS and compare spectroscopic profiles with natural isolates to confirm structural congruence .

Q. How should researchers design pharmacokinetic studies for this compound?

Use LC-MS/MS for plasma concentration analysis in animal models, with parameters like Cₘₐₓ, Tₘₐₓ, and AUC calculated via non-compartmental models. Account for metabolite interference by incubating plasma samples with β-glucuronidase. Validate methods using spiked matrix samples and report recovery rates .

Methodological Guidance

Q. What statistical approaches are critical for dose-response studies of this compound?

Nonlinear regression models (e.g., log-dose vs. response) with goodness-of-fit metrics (R², RMSE) are standard. For small sample sizes, use resampling techniques (bootstrapping) to estimate confidence intervals. Address outliers via Grubbs’ test and document exclusion criteria .

Q. How can researchers ensure reproducibility in this compound-related experiments?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish detailed protocols (e.g., exact HPLC gradients), deposit raw spectra in repositories like Zenodo, and use standardized reference materials (e.g., USP-grade solvents). Replicate experiments across independent labs and report failure rates .

Data Interpretation and Reporting

Q. What criteria distinguish artifact signals from genuine bioactivity in this compound studies?

Rule out assay artifacts via counter-screens (e.g., luciferase inhibition in reporter assays) and evaluate cytotoxicity thresholds. Use CRISPR-based gene knockout models to confirm target specificity. Cross-validate with structurally analogous compounds to isolate structure-activity relationships .

Q. How should researchers address low yields in this compound synthesis or extraction?

Optimize reaction conditions (e.g., microwave-assisted extraction for plant isolates) or employ biocatalytic methods (e.g., enzymatic glycosylation). Perform DOE (Design of Experiments) to identify critical variables (pH, temperature) and quantify interactions via response surface methodology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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